Methyl 5-bromo-2-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-bromo-2-methylthiophene-3-carboxylate is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-methylthiophene-3-carboxylate can be synthesized through the bromination of 3-methylthiophene followed by esterification. The bromination is typically carried out using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting bromo derivative is then esterified using methanol in the presence of a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides or sulfones.
Coupling: Biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-2-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-methylthiophene-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. Its molecular targets and pathways involve interactions with catalysts and reagents, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methylthiophene-3-carboxylate
- 2-Bromo-3-methylthiophene
- Thiophene derivatives with different substituents
Uniqueness
Methyl 5-bromo-2-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
methyl 5-bromo-2-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLUIHOYXGOSFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728102 |
Source
|
Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259396-11-6 |
Source
|
Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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